H-D-Glu-OBzl
Overview
Description
H-D-Glu-OBzl, also known as 1-Benzyl D-Glutamate or ®-4-Amino-5-(benzyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for H-D-Glu-OBzl is (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid . The InChI code is 1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 . The compound has one defined atom stereocenter .
Physical And Chemical Properties Analysis
H-D-Glu-OBzl has a molecular weight of 237.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 237.10010796 g/mol . The topological polar surface area is 89.6 Ų . The compound has a heavy atom count of 17 . It has a formal charge of 0 . The complexity of the molecule is 261 .
Scientific Research Applications
If you have access to scientific databases or journals, you might be able to find more detailed information about the applications of “H-D-Glu-OBzl”. Alternatively, you could reach out to suppliers or manufacturers of this compound for more specific information .
“H-D-Glu-OBzl” is a biochemical compound often used in the field of peptide synthesis . It serves as a building block for more complex molecules. Here are some additional details about its applications:
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Peptide Synthesis : “H-D-Glu-OBzl” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . In this process, the compound is used as a building block to construct larger peptide chains. The specific methods of application and experimental procedures would depend on the particular peptide being synthesized.
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Biochemical Research : As a derivative of glutamic acid, “H-D-Glu-OBzl” could potentially be used in biochemical research to study the role of glutamate in various biological processes . The methods of application would likely involve incorporating the compound into experimental models to observe its effects.
“H-D-Glu-OBzl” is a biochemical compound often used in the field of peptide synthesis . It serves as a building block for more complex molecules. Here are some additional details about its applications:
-
Peptide Synthesis : “H-D-Glu-OBzl” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . In this process, the compound is used as a building block to construct larger peptide chains. The specific methods of application and experimental procedures would depend on the particular peptide being synthesized.
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Biochemical Research : As a derivative of glutamic acid, “H-D-Glu-OBzl” could potentially be used in biochemical research to study the role of glutamate in various biological processes . The methods of application would likely involve incorporating the compound into experimental models to observe its effects.
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Ergogenic Supplements : Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage . “H-D-Glu-OBzl”, being a glutamic acid derivative, could potentially be used in this context.
Safety And Hazards
properties
IUPAC Name |
(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKKJHBHCZXTQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Glu-OBzl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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